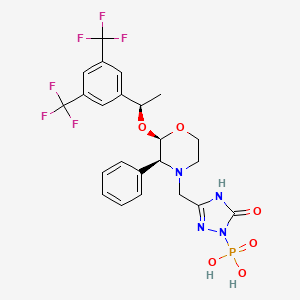
Desfluoro Fosaprepitant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfluoro Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound, as the name suggests, is a modified version where a fluorine atom is removed from the parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fosaprepitant involves multiple steps, starting from the basic structure of Aprepitant. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring, which is a crucial part of the molecule.
Introduction of side chains: Various side chains are introduced through substitution reactions.
Desfluorination: The removal of the fluorine atom is achieved through specific reaction conditions, often involving strong bases or nucleophiles.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required standards.
化学反応の分析
Types of Reactions
Desfluoro Fosaprepitant undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound.
科学的研究の応用
Desfluoro Fosaprepitant has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its interactions with NK1 receptors and other biological targets.
Medicine: Explored for its potential use in preventing CINV and other conditions where NK1 antagonists are beneficial.
Industry: Used in the development of new antiemetic drugs and formulations.
作用機序
Desfluoro Fosaprepitant exerts its effects by antagonizing the NK1 receptors in the brain. This prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the inhibition of emetic signals in the central nervous system.
類似化合物との比較
Similar Compounds
Aprepitant: The parent compound, widely used for CINV.
Fosaprepitant: The prodrug form of Aprepitant, converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Desfluoro Fosaprepitant is unique due to the absence of a fluorine atom, which can significantly alter its pharmacological profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its fluorinated counterparts.
特性
CAS番号 |
2578084-26-9 |
|---|---|
分子式 |
C23H23F6N4O6P |
分子量 |
596.4 g/mol |
IUPAC名 |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |
InChIキー |
FOBJZJOQMDSQDA-CAYVGHNUSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



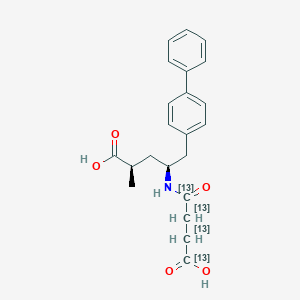
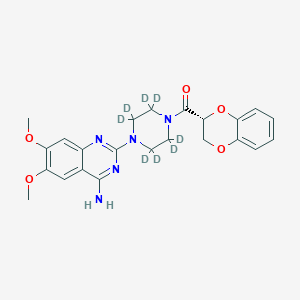
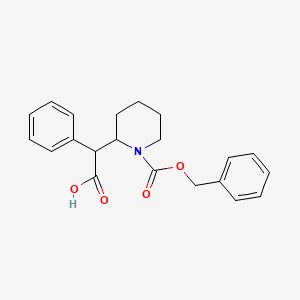
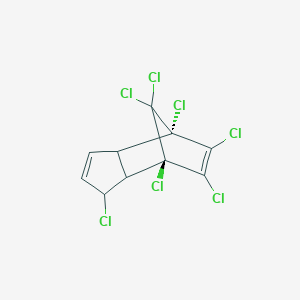
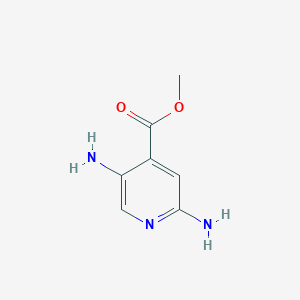
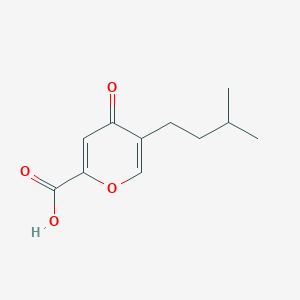
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
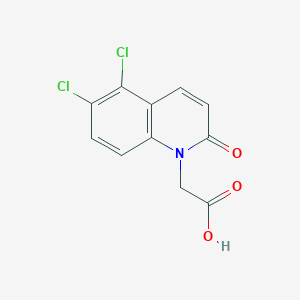
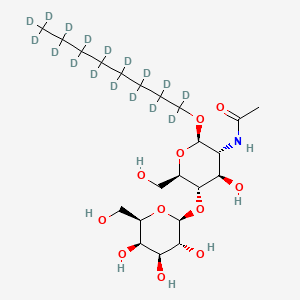
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
